molecular formula C17H16O3 B12858719 1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] ethanone

1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] ethanone

Cat. No.: B12858719
M. Wt: 268.31 g/mol
InChI Key: AJGNLJCYUIFJGH-UHFFFAOYSA-N
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Description

1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] ethanone is an organic compound that features a biphenyl core substituted with a dioxolane ring and an ethanone group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to alcohols or other reduced forms.

    Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and various substituted biphenyl derivatives.

Scientific Research Applications

1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] ethanone involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . Additionally, the biphenyl core can engage in π-π interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Uniqueness: 1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl] ethanone is unique due to the presence of both the dioxolane ring and the ethanone group, which confer distinct chemical and physical properties

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

1-[4-[4-(1,3-dioxolan-2-yl)phenyl]phenyl]ethanone

InChI

InChI=1S/C17H16O3/c1-12(18)13-2-4-14(5-3-13)15-6-8-16(9-7-15)17-19-10-11-20-17/h2-9,17H,10-11H2,1H3

InChI Key

AJGNLJCYUIFJGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C3OCCO3

Origin of Product

United States

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